N-(2,2,3,3,4,4,4-heptafluorobutyl)-3,5-dinitrobenzamide
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Overview
Description
N-(2,2,3,3,4,4,4-heptafluorobutyl)-3,5-dinitrobenzamide is a chemical compound with the following structural formula:
C7H5F7O2
This compound belongs to the class of fluorinated organic molecules and contains both nitro and fluorine substituents. Its unique structure makes it interesting for various applications.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of N-(2,2,3,3,4,4,4-heptafluorobutyl)-3,5-dinitrobenzamide. One common method involves the reaction of 3,5-dinitrobenzoic acid with 2,2,3,3,4,4,4-heptafluorobutylamine. The reaction typically occurs under acidic conditions, resulting in the formation of the desired compound.
Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential large-scale processes.
Chemical Reactions Analysis
Reactivity:: N-(2,2,3,3,4,4,4-heptafluorobutyl)-3,5-dinitrobenzamide can undergo various chemical reactions:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituent groups can be replaced by other moieties.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) can replace functional groups.
Major Products:: The specific products depend on the reaction conditions. For example, reduction may yield an amine derivative, while oxidation could lead to a nitroso compound.
Scientific Research Applications
N-(2,2,3,3,4,4,4-heptafluorobutyl)-3,5-dinitrobenzamide finds applications in:
Chemistry: As a building block for designing novel fluorinated compounds.
Biology: Potential use in bioconjugation or labeling studies.
Medicine: Investigated for drug development due to its unique properties.
Industry: Used in specialty coatings, polymers, or materials.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an active area of research. It may interact with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While N-(2,2,3,3,4,4,4-heptafluorobutyl)-3,5-dinitrobenzamide is relatively unique, similar compounds include:
2,2,3,3,4,4,4-Heptafluorobutyl acrylate: A related fluorinated acrylate compound.
2,2,3,3,4,4,4-Heptafluorobutyl methacrylate: Another fluorinated methacrylate.
2-(2,2,3,3,4,4,4-heptafluorobutyl)-succinic acid: A structurally related compound.
Properties
Molecular Formula |
C11H6F7N3O5 |
---|---|
Molecular Weight |
393.17 g/mol |
IUPAC Name |
N-(2,2,3,3,4,4,4-heptafluorobutyl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C11H6F7N3O5/c12-9(13,10(14,15)11(16,17)18)4-19-8(22)5-1-6(20(23)24)3-7(2-5)21(25)26/h1-3H,4H2,(H,19,22) |
InChI Key |
BRSZPPFUROSCNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NCC(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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